4-(Piperidin-4-ylmethyl)aniline hydrochloride
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Overview
Description
4-(Piperidin-4-ylmethyl)aniline hydrochloride is a chemical compound that features a piperidine ring attached to a benzene ring via a methylene bridge, with an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-ylmethyl)aniline hydrochloride typically involves the reaction of 4-(chloromethyl)aniline with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the aniline group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Piperidin-4-ylmethyl)aniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes, thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary based on the specific context of its use.
Comparison with Similar Compounds
4-(Piperidin-4-ylmethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline group.
4-(Piperidin-4-ylmethyl)phenol: Similar structure but with a hydroxyl group instead of an aniline group.
4-(Piperidin-4-ylmethyl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
Uniqueness: 4-(Piperidin-4-ylmethyl)aniline hydrochloride is unique due to its specific combination of a piperidine ring and an aniline group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
4-(piperidin-4-ylmethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFUZJAGYGAVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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